Cas no 1804198-34-2 (2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride)

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride and halogenated benzimidazole structure. The presence of both chloro and fluoro substituents enhances its utility in selective functionalization, making it suitable for constructing complex heterocyclic frameworks. Its sulfonyl chloride group facilitates further derivatization through nucleophilic substitution, enabling the synthesis of sulfonamides and sulfonate esters. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are critical. Its stability under controlled conditions ensures reliable handling in synthetic applications.
2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride structure
1804198-34-2 structure
Product name:2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride
CAS No:1804198-34-2
MF:C7H3Cl2FN2O2S
Molecular Weight:269.080321550369
CID:4823890

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride
    • インチ: 1S/C7H3Cl2FN2O2S/c8-7-11-5-3(10)1-2-4(6(5)12-7)15(9,13)14/h1-2H,(H,11,12)
    • InChIKey: MTLMUIXULJZDMP-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=C2C=1NC(=N2)Cl)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 347
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 71.2

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061009486-250mg
2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride
1804198-34-2 98%
250mg
$5,332.76 2022-04-02
Alichem
A061009486-500mg
2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride
1804198-34-2 98%
500mg
$7,032.92 2022-04-02
Alichem
A061009486-1g
2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride
1804198-34-2 98%
1g
$12,466.30 2022-04-02

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride 関連文献

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chlorideに関する追加情報

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride: A Comprehensive Overview

2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride, also known by its CAS number 1804198-34-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of benzimidazole, a heterocyclic aromatic compound, and is characterized by the presence of chlorine and fluorine substituents at specific positions on the benzene ring, along with a sulfonyl chloride group attached to the imidazole moiety.

The structure of this compound is notable for its combination of electron-withdrawing groups, which influence its chemical reactivity and physical properties. The sulfonyl chloride group, in particular, is a highly reactive functional group that plays a critical role in its chemical behavior and potential applications.

Recent studies have highlighted the importance of benzimidazole derivatives in drug discovery and development due to their unique pharmacological properties and ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. The presence of halogen substituents in this compound further enhances its potential as a lead molecule for therapeutic agents.

The synthesis of 2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride typically involves multi-step reactions, including nucleophilic substitution, electrophilic substitution, and sulfonation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry approaches to minimize environmental impact.

In terms of applications, this compound has shown promise in several areas:

Pharmaceuticals: The compound has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways.

Catalysis: The sulfonyl chloride group makes this compound a valuable reagent in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions.

Materials Science: Its unique electronic properties make it a candidate for use in the development of advanced materials such as semiconductors and optoelectronic devices.

The study of benzimidazole derivatives has also extended into the realm of nanotechnology, where their self-assembling properties are being explored for the creation of nanostructured materials with tailored functionalities.

In conclusion, 2-Chloro-4-fluoro-1H-benzimidazole-7-sulfonyl chloride, with its distinctive structure and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. Its potential applications span from drug discovery to materials science, underscoring its importance as a key molecule in modern chemical research.

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